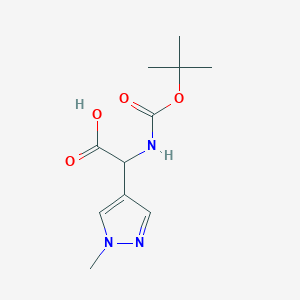

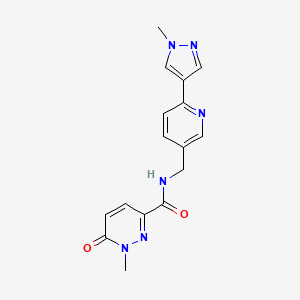

methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)carbamate, also known as Furametpyr, is a chemical compound with potential applications in the field of scientific research. This compound has gained attention due to its unique structure and potential to influence biochemical and physiological processes. In

Aplicaciones Científicas De Investigación

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

The research focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, particularly Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, and their transition metal complexes with Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. The study aimed to monitor antimicrobial activity, with the ligand and metal complexes showing varied inhibitory effects on the growth of pathogenic bacteria, both gram-positive and gram-negative. The findings suggest potential applications in developing antimicrobial agents leveraging the unique properties of furan-containing compounds (Patel, 2020).

Synthesis and Antitubercular Evaluation of Novel Dibenzo[b,d]furan Derived Hexahydro-2H-pyrano[3,2-c]quinolines

This study synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and evaluated their antitubercular activity against Mycobacterium tuberculosis. The Povarov reaction, catalyzed by SnCl2·2H2O, was employed for synthesis, resulting in compounds with significant antimycobacterial properties, highlighting the therapeutic potential of furan-derived compounds in tuberculosis treatment (Kantevari et al., 2011).

Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells

This study explored the genotoxic and epigenotoxic effects of carbazole compounds on MCF-7 breast adenocarcinoma cells. The research demonstrates that slight modifications in carbazole substitution patterns can significantly influence their genotoxic and epigenetic properties, suggesting a potential avenue for developing novel anticancer agents (Luparello et al., 2021).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

The synthesis of new compounds involving furan derivatives, particularly through dimerization and coupling reactions, has been reported. These synthetic pathways offer new insights into the chemical versatility of furan-containing compounds and their potential applications in medicinal chemistry and material science (Abdelrazek et al., 2010).

Propiedades

IUPAC Name |

methyl N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-16-11(15)12-8-9(10-4-2-7-17-10)14-6-3-5-13-14/h2-7,9H,8H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZRVYMQCHQGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(C1=CC=CO1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methylsulfonyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B2457025.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2457031.png)

methanone](/img/structure/B2457036.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2457039.png)

![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/structure/B2457041.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2457043.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2457044.png)

![1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2457045.png)